molecular formula C23H34N2O3 B3018016 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 921843-11-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide

Cat. No. B3018016
CAS RN: 921843-11-0
M. Wt: 386.536
InChI Key: DGQNJGQLNMIJGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can yield a variety of structurally related products. In the case of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide, a similar synthetic approach may be employed as seen in the synthesis of related heterocyclic compounds. For instance, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of NaHCO3 leads to the formation of N-benzoyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole. This compound can undergo further isomerization to yield hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide, demonstrating the potential for complex transformations involving carbazole and oxazepine rings .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic structure containing both oxygen and nitrogen atoms. This ring system is known to impart significant biological activity to the compounds containing it. The presence of isopentyl and cyclohexanecarboxamide substituents likely influences the compound's conformation and, consequently, its interaction with biological targets. The structural analysis of similar compounds has shown that the substitution pattern on the core structure can greatly affect the compound's properties and activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of an amide group can facilitate interactions with bromine, leading to the formation of dibromides, as seen in the synthesis of 4-bromo-6-phenyl-1,2,3,4,4a,11b-hexahydrodibenzo[d,f][1,3]oxazepine . The reactivity of the oxazepin ring system towards electrophilic or nucleophilic agents can also be a point of interest, as it may open pathways for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a heterocyclic oxazepin ring and a cyclohexanecarboxamide moiety suggests that the compound may exhibit a balance of lipophilic and hydrophilic characteristics, which could affect its solubility and stability. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to consider. Additionally, the compound's stability under different pH conditions and temperatures would be important for its potential application in biological systems .

Scientific Research Applications

Synthesis and Chemical Reactions

Several studies focus on the synthesis of compounds with complex heterocyclic structures, which share some similarities with the requested compound, such as dibenzo[b,f]azepine derivatives and tetrahydrobenzofuran derivatives. For example, the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans have been explored, highlighting innovative routes to obtain hitherto unknown tetrahydrobenzofuran derivatives (Lévai et al., 2002). Similarly, studies on benzodiazepinooxazoles and their reactions and rearrangements offer insights into the chemical behavior and potential applications of such compounds in medicinal chemistry (Terada et al., 1973).

Biological Activities and Applications

Research on compounds with similar structural frameworks often explores their biological activities and potential applications in medicinal chemistry. For instance, novel dibenzo[b,f]azepine tethered isoxazoline derivatives have been synthesized and evaluated for their anti-cancer activity, suggesting the therapeutic potential of such compounds (Sadashiva et al., 2012). Another study on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the diverse pharmacological applications of these heterocyclic compounds (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-16(2)12-13-25-19-14-18(24-21(26)17-8-6-5-7-9-17)10-11-20(19)28-15-23(3,4)22(25)27/h10-11,14,16-17H,5-9,12-13,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQNJGQLNMIJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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